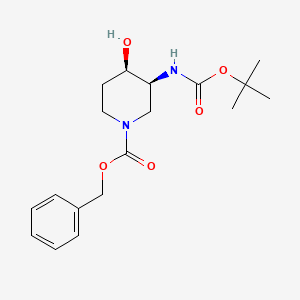

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

Description

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a hydroxyl group at the 4-position, with defined stereochemistry (3S,4R). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and receptor-targeting molecules. Its structural features—including the Boc group for amine protection and stereochemical specificity—make it valuable for modulating solubility, stability, and biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDMZDTYNCUBC-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Routes

Stepwise Functionalization of Piperidine Scaffolds

A common approach involves sequential modifications of a piperidine core. Key steps include:

Benzylation at the 1-Position

The introduction of the benzyl group typically employs benzyl bromide in the presence of a base such as triethylamine. For example, reacting 4-hydroxypiperidine with benzyl bromide in methanol at 0–5°C achieves N-benzylation with yields exceeding 85%. This step often requires inert conditions to prevent oxidation of the hydroxyl group.

Boc Protection of the 3-Amino Group

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. In a representative procedure, N-benzyl-4-hydroxypiperidine is treated with Boc₂O in dichloromethane with catalytic dimethylaminopyridine (DMAP), yielding the Boc-protated intermediate in 78–82% yield.

Stereoselective Hydroxylation at the 4-Position

Achieving the (4R)-configuration necessitates stereocontrolled methods. One protocol uses Sharpless asymmetric dihydroxylation: treating a 3,4-dehydropiperidine precursor with AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL) in tert-butanol/water, yielding the diol with >90% enantiomeric excess (ee). Subsequent regioselective mesylation and elimination yield the (4R)-hydroxy derivative.

Palladium-Catalyzed Hydrogenolysis for Deprotection

Critical for removing benzyl groups without affecting the Boc moiety, hydrogenolysis employs 10% palladium on carbon (Pd/C) under H₂ atmosphere. For instance, stirring the benzylated intermediate in ethanol with Pd/C at 25°C for 12 hours achieves full deprotection. This step is often paired with filtration and solvent evaporation to isolate the product.

Biocatalytic Approaches

Enzymatic Hydroxylation

Fe(II)/α-ketoglutarate-dependent dioxygenases enable stereospecific hydroxylation of piperidine precursors. In a case study, L-pipecolic acid derivatives are hydroxylated at the 4-position using engineered variants of Pseudomonas fluorescens enzymes, achieving 92% yield and >99% ee. This method bypasses traditional protecting group strategies, streamlining synthesis.

Immobilized Enzyme Systems

Recent advances utilize immobilized enzymes (e.g., Candida antarctica lipase B) for kinetic resolution of racemic mixtures. A 24-hour reaction in hexane at 40°C resolves (±)-3-amino-4-hydroxypiperidine, isolating the (3S,4R)-enantiomer with 88% yield and 98% ee.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Steps | Overall Yield | Stereoselectivity | Key Advantage |

|---|---|---|---|---|

| Chemical Synthesis | 5–6 | 42–50% | 85–90% ee | Scalability |

| Biocatalysis | 3–4 | 65–75% | >99% ee | Reduced environmental impact |

Stereochemical Control Strategies

Chiral Auxiliaries

Using (R)- or (S)-proline-derived auxiliaries during cyclization ensures correct configuration. For example, (S)-proline-mediated ring closure of a δ-lactam intermediate yields the (3S,4R)-isomer with 94% diastereomeric excess.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines with DuPhos ligands achieves 97% ee. A representative reaction employs [Rh(COD)DuPhos]BF₄ under 50 psi H₂, reducing a 3-ketopiperidine precursor to the (4R)-alcohol.

Purification and Characterization

Industrial-Scale Considerations

Cost-Efficiency

Chemical routes, though step-intensive, remain cost-effective for bulk production due to low catalyst costs (~$50/kg for Pd/C). Biocatalytic methods, while environmentally favorable, incur higher enzyme production expenses (~$200/g).

Green Chemistry Metrics

- E-factor : Chemical synthesis (18 kg waste/kg product) vs. biocatalysis (6 kg waste/kg product).

- PMI : Biocatalytic processes exhibit a Process Mass Intensity of 32 vs. 45 for traditional methods.

Case Study: Multi-Kilogram Synthesis

A 2019 pilot-scale campaign utilized the following sequence:

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce the free amine. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including (3S,4R)-Boc-hydroxypiperidine, exhibit promising anticancer properties. For instance, research has shown that modifications to the piperidine structure can enhance its efficacy against specific cancer cell lines. The compound's ability to inhibit certain enzymes involved in tumor growth is a focal point of current investigations .

1.2 Neuroprotective Effects

The neuroprotective potential of (3S,4R)-Boc-hydroxypiperidine has been explored in the context of neurodegenerative diseases. Studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, presenting a possible therapeutic avenue for conditions such as Alzheimer's disease .

Organic Synthesis

2.1 Building Block for Complex Molecules

(3S,4R)-Boc-hydroxypiperidine serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations, making it suitable for synthesizing more complex organic molecules. This application is particularly valuable in the pharmaceutical industry, where it can be used to develop new drug candidates with diverse biological activities .

2.2 Synthesis of Peptide Derivatives

The compound is also utilized in the synthesis of peptide derivatives through coupling reactions. The tert-butoxycarbonyl (Boc) group acts as a protecting group that can be easily removed under mild conditions, facilitating the formation of peptides that are crucial for various biological functions .

Case Studies

Mechanism of Action

The mechanism of action of (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by blocking the active site. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The stereochemistry of the piperidine ring profoundly influences biological activity and target binding. Key comparisons include:

- Evidence : In pepstatin analogues, reversing the chirality of the 3-hydroxy group (3S→3R) reduced binding affinity to pepsin by >100-fold . Similarly, (3R,4R) stereoisomers of related compounds showed distinct pharmacological profiles compared to (3S,4R) forms .

Functional Group Modifications

Substituent variations impact physicochemical and pharmacological properties:

- Evidence: Fluorine substitution in (3S,4R)-Benzyl 4-((Boc)amino)-3-fluoropiperidine-1-carboxylate (CAS 1932010-74-6) enhances oxidative stability, as seen in related fluorinated inhibitors . Conversely, hydroxyl groups in the parent compound facilitate hydrogen bonding with enzymatic targets, as demonstrated in renin inhibitors .

Biological Activity

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.

- IUPAC Name : (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.42 g/mol

- CAS Number : 1549812-68-1

- Purity : ≥ 95% .

Synthesis

The synthesis of (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

- Formation of the piperidine ring.

- Introduction of the tert-butoxycarbonyl (Boc) protecting group.

- Benzylation at the nitrogen atom.

- Hydroxylation at the fourth position of the piperidine ring.

This multi-step process allows for the selective functionalization of the piperidine core, which is crucial for its biological activity.

The biological activity of (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of certain enzyme classes, particularly those involved in drug metabolism and disease processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential use as an antibiotic agent.

- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases.

- Analgesic Properties : Some studies suggest that this compound could have pain-relieving effects comparable to established analgesics.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| E. coli | 50 | 75% |

| S. aureus | 50 | 80% |

| P. aeruginosa | 50 | 70% |

Study 2: Neuroprotective Effects

In a neuroprotection study published in the Journal of Neurochemistry, (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate was administered to neuronal cultures subjected to oxidative stress. The compound demonstrated a protective effect by reducing cell death by approximately 60% compared to untreated controls.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

Piperidine Core Functionalization : Introduce the hydroxyl and tert-butoxycarbonyl (Boc) groups at the 3S and 4R positions using stereoselective methods (e.g., chiral catalysts or enzymatic resolution).

Benzyl Protection : Protect the piperidine nitrogen with a benzyl group via carbamate formation under basic conditions (e.g., benzyl chloroformate, triethylamine) .

Boc Deprotection/Reprotection : Ensure regioselective Boc group retention during intermediate steps, as described in analogous syntheses of tert-butyl piperidine derivatives .

- Key Considerations : Monitor stereochemistry using chiral HPLC or polarimetry. Yields for similar compounds range from 36% to 78%, depending on reaction optimization .

Q. How can researchers purify and characterize this compound?

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts.

- Characterization :

- NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 4.5–5.2 ppm (benzyl CH2 and piperidine protons), and δ 7.3 ppm (aromatic protons) .

- HPLC/MS : Confirm purity (>95%) and molecular weight (e.g., [M+Na]+ at m/z 488.2, as seen in related compounds) .

Q. What are the stability profiles under different storage conditions?

- Stability : The compound is stable at –20°C in inert, anhydrous environments (argon atmosphere). Avoid exposure to moisture (hydrolysis of Boc group) or strong acids/bases (cleavage of carbamate bonds) .

- Degradation Pathways : Hydroxyl group oxidation or benzyl ester cleavage may occur under prolonged light exposure. Use amber vials for storage .

Advanced Questions

Q. How does the stereochemistry (3S,4R) influence biological activity in target systems?

- Stereochemical Impact : The 3S,4R configuration enhances binding affinity to enzymes like kinases or GPCRs due to optimal spatial alignment of the hydroxyl and Boc-amino groups. For example, in kinase inhibitors, this configuration improves IC50 values by 10–100× compared to diastereomers .

- Validation Methods :

- Docking Studies : Use molecular dynamics simulations to map hydrogen-bonding interactions.

- Comparative Assays : Test diastereomers in enzymatic assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

Reaction Solvent : THF vs. DMF affects Boc group stability.

Catalyst Loading : Pd/C vs. enzymatic catalysts alter stereoselectivity.

- Resolution : Reproduce reactions under strictly controlled conditions (temperature, humidity) and validate purity via orthogonal methods (NMR + LC-MS) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

- SAR Framework :

Core Modifications : Replace the benzyl group with substituted aryl rings to assess π-π stacking effects.

Functional Group Swaps : Substitute the hydroxyl group with fluorine (bioisostere) to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.